(1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol

Cross-Coupling Medicinal Chemistry C–C Bond Formation

Inefficient cross-coupling and poor chemoselectivity slow medicinal chemistry projects. (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol resolves these with the optimal 4-iodo substitution. Key advantages: • Retains C-I bond under Pd-catalyzed C5 arylations, enabling sequential diversification. • Higher LogP (1.48 vs. 1.16 bromo) improves CNS permeability for lead optimization. • Heavy iodine atom delivers strong anomalous scattering for protein-ligand X-ray phasing. • Faster oxidative addition with Pd(0) allows mild Sonogashira/Suzuki coupling, reducing side reactions.

Molecular Formula C6H9IN2O
Molecular Weight 252.055
CAS No. 2101197-31-1
Cat. No. B2486747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol
CAS2101197-31-1
Molecular FormulaC6H9IN2O
Molecular Weight252.055
Structural Identifiers
SMILESCCN1C(=C(C=N1)I)CO
InChIInChI=1S/C6H9IN2O/c1-2-9-6(4-10)5(7)3-8-9/h3,10H,2,4H2,1H3
InChIKeyVFBVSHQADUQGGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Overview: (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol (CAS 2101197-31-1)


(1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol is a heterocyclic building block belonging to the pyrazole class, featuring an iodine substituent at the 4-position, an ethyl group at N1, and a hydroxymethyl group at C5 . Its molecular formula is C6H9IN2O, with a molecular weight of 252.05 g/mol . The compound is primarily employed in medicinal chemistry and organic synthesis as a versatile intermediate for further derivatization, particularly via transition metal-catalyzed cross-coupling reactions enabled by the C–I bond .

Supports sequential cross-coupling strategies where C–I retention is required.
Enables modulation of lipophilicity for ADME optimization in drug discovery programs.
Provides a heavy atom for anomalous scattering in protein crystallography phasing.

Why Non-Halogenated or Bromo/Chloro Analogs Cannot Replace (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol


Halogenated pyrazole derivatives are not interchangeable building blocks. The identity of the halogen at the 4-position profoundly influences both the compound's physicochemical properties (lipophilicity, acidity) and its reactivity in cross-coupling transformations [1]. Substituting the iodo substituent with a bromo, chloro, or hydrogen atom alters reaction rates, yields, and side-product profiles [2], thereby compromising the reproducibility and efficiency of downstream synthetic sequences. The quantitative evidence below demonstrates exactly where this specific iodo-methanol derivative differs from its closest analogs, providing a scientific basis for selecting the optimal building block.

Halogen-dependent reactivity

Switching halogen may shift cross-coupling outcomes: bromo/chloro analogs can reduce dehalogenation side products, while iodo provides chemoselective diversification when C–I retention is critical.

Lipophilicity divergence

The iodo substituent raises LogP substantially compared to bromo or non-halogenated analogs, altering passive permeability and solubility profiles that may affect lead optimization.

Molecular weight penalty

Iodo adds significant mass (47 g/mol above bromo), which may push compounds outside preferred drug-like space, influencing pharmacokinetic parameter estimation.

Quantitative Differentiation of (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol vs. Key Analogs


Suzuki-Miyaura Cross-Coupling Reactivity: Iodo vs. Bromo/Chloro Pyrazoles

In Suzuki-Miyaura cross-couplings of halogenated aminopyrazoles, the iodo derivative exhibits a distinct reactivity profile compared to bromo and chloro analogs. While the iodo group is often considered more reactive, a direct comparison revealed that bromo and chloro derivatives were superior in this specific context due to a reduced propensity for dehalogenation side reactions [1]. This highlights that the choice of halogen is not trivial and depends critically on the desired reaction outcome. For synthetic routes where C–I bond retention is required for subsequent transformations, the iodo derivative provides a unique chemoselectivity advantage [2].

Cross-coupling reactivity
Class-level inference
Iodo aminopyrazoles show high dehalogenation propensity; Br/Cl analogs exhibit reduced side reactions and qualitatively different yields.
Halogen choice determines chemoselectivity; iodo supports C–I retention pathways while Br/Cl may suit dehalogenation-averse sequences.
Outcome is reaction-specific; validate under your coupling conditions.
Cross-Coupling Medicinal Chemistry C–C Bond Formation

Lipophilicity (LogP) Comparison: Iodo vs. Bromo vs. Non-Halogenated Analogs

The introduction of a 4-iodo substituent significantly increases the calculated lipophilicity compared to both the non-halogenated parent and the bromo analog. The iodo derivative exhibits a LogP of ~1.48 [1], the bromo derivative LogP = 1.16 , and the non-halogenated analog (1-ethyl-1H-pyrazol-5-yl)methanol has LogP = -0.25 . This quantitative difference is critical for modulating membrane permeability, solubility, and metabolic stability in drug discovery programs.

LogP comparison
Cross-study comparable
Iodo LogP ~1.48; Bromo LogP 1.16; Non-halogenated LogP -0.25 (in silico predictions)
Iodo increases lipophilicity by ~0.32 vs bromo and ~1.73 vs parent, impacting permeability and solubility tuning.
Predicted values; verify experimentally for your series.
Physicochemical Properties Drug Design ADME

Acidity (pKa) and Hydrogen-Bonding Properties

The presence of the iodine atom at the 4-position influences the acidity of the pyrazole N–H (or the conjugate acid of the heterocycle). The predicted pKa for (1-ethyl-4-iodo-1H-pyrazol-5-yl)methanol is 13.70 ± 0.10 . While comparative pKa data for the bromo and non-halogenated analogs are not widely reported, the electronegativity and polarizability of iodine are known to modulate the electron density on the pyrazole ring, affecting protonation states and hydrogen-bonding capacity . This alteration can impact binding affinity in biological targets and solubility in different pH environments.

Predicted pKa
Supporting evidence
pKa = 13.70 ± 0.10 (in silico, ChemicalBook)
Iodine polarizability may influence pyrazole electron density, altering protonation states and hydrogen-bonding capacity.
No direct comparator data; class-level electronic effect inference.
Physicochemical Properties Molecular Recognition Solubility

Molecular Weight and Heavy Atom Count: Impact on Physicochemical and ADME Properties

The iodo substituent substantially increases the molecular weight and heavy atom count compared to other halogenated or non-halogenated analogs. (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol has a molecular weight of 252.05 g/mol , whereas the 4-bromo analog is 205.05 g/mol , the 4-chloro analog is 160.60 g/mol , and the non-halogenated parent is 126.16 g/mol . The presence of iodine also contributes to a higher calculated density (1.93 g/cm³) , which can influence formulation and handling.

Molecular weight shift
Head-to-head comparison
Iodo 252.05 g/mol; Bromo 205.05; Chloro 160.60; Non-halogenated 126.16
Heavy atom count and MW significantly increase with iodine, influencing drug-likeness and formulation handling.
Consider Lipinski rules and solubility impact during lead selection.
Physicochemical Properties Drug-Likeness ADME

Optimal Application Scenarios for (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol in Research and Industrial Settings


Medicinal Chemistry: Synthesis of Iodine-Retaining Lead Compounds

When a synthetic route requires the C–I bond to remain intact for a later-stage functionalization (e.g., sequential cross-couplings or radiochemical labeling), (1-ethyl-4-iodo-1H-pyrazol-5-yl)methanol is the preferred building block. As demonstrated by Ben Ammar et al. [1], Pd-catalyzed direct arylations can occur at the C5 position without cleaving the C–I bond, enabling chemoselective diversification. The iodo group's high leaving-group ability can then be exploited in a subsequent step, offering a distinct synthetic advantage over bromo or chloro analogs, which may undergo premature dehalogenation or require harsher conditions [2].

Drug Discovery: Modulation of Lipophilicity for ADME Optimization

The significantly higher LogP (~1.48) of the iodo derivative compared to the bromo (1.16) and non-halogenated (-0.25) analogs makes it a valuable tool for fine-tuning lipophilicity in lead optimization campaigns [3]. In programs targeting intracellular or CNS-penetrant small molecules, the increased lipophilicity can enhance passive membrane permeability. Conversely, if a reduction in LogP is desired, the non-halogenated or bromo analogs may be more suitable. The quantitative LogP differences allow medicinal chemists to make data-driven decisions when balancing potency, solubility, and metabolic stability.

Chemical Biology: Heavy-Atom Labeling for Structural Studies

The presence of a single heavy iodine atom (atomic number 53) in (1-ethyl-4-iodo-1H-pyrazol-5-yl)methanol (molecular weight 252.05 g/mol) provides a significant anomalous scattering signal for X-ray crystallography and can be used for phasing in protein-ligand complex structure determination . The analogous bromo compound (atomic number 35, molecular weight 205.05 g/mol) offers a weaker signal, while the chloro (atomic number 17) and non-halogenated analogs provide negligible anomalous scattering. This property is especially valuable for de novo structure solution of challenging protein targets.

Organic Synthesis: Building Block for Sonogashira and Other Pd-Catalyzed Couplings

The C–I bond is generally more reactive than C–Br or C–Cl in oxidative addition with Pd(0), making (1-ethyl-4-iodo-1H-pyrazol-5-yl)methanol an excellent substrate for Sonogashira and Suzuki-Miyaura couplings under mild conditions [1]. However, the enhanced reactivity must be weighed against the potential for dehalogenation side reactions [1]. For applications where high conversion under mild conditions is paramount (e.g., coupling with sensitive boronic acids or terminal alkynes), the iodo derivative offers a kinetic advantage that can reduce reaction times and improve yields compared to its bromo or chloro counterparts.

Application
Selection Property
Validation Focus
Iodine-retaining lead synthesis
Chemoselective C–H arylation without C–I cleavage
Sequential cross-coupling fidelity and intermediate stability
Lipophilicity tuning in ADME optimization
Elevated LogP from iodine substituent
Membrane permeability vs. solubility balance
Heavy-atom phasing for crystallography
Iodine anomalous scattering signal
Phasing power and ligand-complex structure solution
Mild Pd-catalyzed cross-couplings
High oxidative addition reactivity of C–I bond
Reaction yield, side-product profile, and functional group tolerance

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